molecular formula C8H14ClNO2 B2408278 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1217838-23-7

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2408278
CAS No.: 1217838-23-7
M. Wt: 191.66
InChI Key: GVGHCTZKPYWADE-UHFFFAOYSA-N
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Description

3-Aminobicyclo[221]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative It is known for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the functionalization of bicyclo[2.2.1]heptane derivatives. One common method includes the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via intermediates such as 1,3-oxazine or γ-lactone . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar routes as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Aminocycloheptanecarboxylic acid hydrochloride
  • 2-Amino-2-norbornanecarboxylic acid
  • cis-Cyclobutane-1,2-dicarboxylic acid

Uniqueness

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its bicyclic structure, which imparts specific stereochemical properties and reactivity. This makes it distinct from other similar compounds, which may have different ring structures or functional groups .

Properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGHCTZKPYWADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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